molecular formula C15H20N2O B055156 (3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE CAS No. 120848-76-2

(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE

Número de catálogo: B055156
Número CAS: 120848-76-2
Peso molecular: 244.33 g/mol
Clave InChI: BAUPZLTVOMQSAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone (CAS: 120848-76-2) is a heterocyclic compound with the molecular formula C₁₅H₂₀N₂O and a molar mass of 244.33 g/mol . It features a piperidin-4-yl-methanone core linked to a 3,4-dihydroisoquinoline moiety. Key synonyms include AKOS BBV-004759 and 2-(piperidine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of piperidine-4-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction may require catalysts such as trifluoroacetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to various bioactive molecules. Its isoquinoline structure is known to exhibit a range of biological activities, including:

  • Antidepressant Effects : Research indicates that derivatives of isoquinoline compounds can modulate neurotransmitter systems, particularly serotonin and dopamine, which are crucial in the treatment of depression .
  • Analgesic Properties : Some studies suggest that (3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone may possess analgesic effects, potentially offering new avenues for pain management therapies .

Neuropharmacology

Research into the neuropharmacological applications of this compound has shown promising results:

  • Cognitive Enhancer : The compound has been investigated for its ability to enhance cognitive function, potentially benefiting conditions like Alzheimer's disease and other forms of dementia .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases by protecting neurons from damage .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes that yield derivatives with enhanced biological activity. The exploration of these derivatives is critical for:

  • Drug Development : The modification of the piperidine and isoquinoline moieties can lead to compounds with improved efficacy and reduced side effects. This aspect is vital for developing new drugs targeting specific pathways in diseases .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of a derivative of this compound on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Neuroprotection in Alzheimer's Models

In another study focusing on neuroprotection, researchers administered the compound to transgenic mice models of Alzheimer's disease. The findings revealed that treatment with this compound led to improved cognitive performance and reduced amyloid-beta plaque accumulation in the brain.

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular features, and pharmacological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone (Target Compound) C₁₅H₂₀N₂O 244.33 Piperidin-4-yl, dihydroisoquinoline Balanced lipophilicity; potential CNS activity due to moderate size and N-heterocycles
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)-ethanone hydrobromide C₁₈H₂₀BrNO₂ ~342.25 4-Methoxyphenyl, hydrobromide salt Increased solubility due to ionic form; possible enhanced bioavailability
1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone C₂₀H₂₁NO₄ 339.39 6,7-Dimethoxy, 4-methoxyphenyl Higher lipophilicity; may improve membrane permeability but reduce aqueous solubility
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline C₃₃H₃₈N₂O₅ 542.67 Multiple methoxy groups, piperidin-1-ylmethyl High molecular weight; likely impacts drug-likeness (e.g., Lipinski’s rule compliance)
Prodrug of 2-(3,5-dichloro-1-methylindazol-4-yl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(1-hydroxy-1-methylethyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone Not specified Not specified Chlorinated indazole, hydroxyl groups Designed for improved metabolic stability; prodrug strategy may enhance absorption
(2,3,4,5,6-Pentamethylphenyl)(piperidin-4-yl)methanone Not specified Not specified Pentamethylphenyl Bulky aromatic substituent; likely high logP, affecting tissue distribution

Key Observations

Substituent Effects: The target compound’s piperidinyl-dihydroisoquinoline scaffold provides a balance between lipophilicity and molecular size, favoring CNS penetration . Methoxy substitutions (e.g., in C₂₀H₂₁NO₄) increase lipophilicity but may reduce solubility, requiring formulation adjustments . Ionic derivatives (e.g., hydrobromide salt in C₁₈H₂₀BrNO₂) enhance solubility, critical for oral bioavailability .

Prodrugs (e.g., from ) circumvent poor solubility or stability by modifying pharmacokinetic profiles.

Pharmacological Potential: The target compound’s moderate size and heterocyclic architecture suggest utility in neurological disorders (e.g., opioid receptor modulation). Chlorinated indazole derivatives (from ) may target specific enzymes or receptors, leveraging halogen interactions for binding affinity.

Actividad Biológica

(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone, with the chemical formula C15H20N2O and CAS number 120848-76-2, is a compound of significant interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by a piperidine ring attached to a tetrahydroisoquinoline structure. Its molecular weight is approximately 244.33 g/mol, and it has been identified under various synonyms, including AKOS BBV-004759 and 2-(piperidine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline .

Antioxidant Activity

Research indicates that compounds with similar structural motifs to this compound exhibit notable antioxidant properties. For instance, studies on isoquinoline derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is primarily attributed to the presence of the isoquinoline moiety, which enhances electron donation capabilities .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study examining various piperidine derivatives found that certain structural modifications could enhance antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored in various contexts. Research suggests that these compounds may modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases. For example, studies have indicated that isoquinoline-based compounds can inhibit apoptosis in neuronal cells and may have implications for treating conditions such as Parkinson's disease .

Study 1: Antioxidant Efficacy

A recent study synthesized several analogues of this compound and evaluated their antioxidant activity using the DPPH assay. The results indicated that some analogues exhibited antioxidant activities significantly higher than ascorbic acid, highlighting the potential for these compounds in therapeutic applications targeting oxidative stress-related diseases .

Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, a series of piperidine derivatives were tested against a panel of bacterial strains. The results revealed that certain derivatives based on the isoquinoline structure exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, demonstrating their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the isoquinoline or piperidine rings can significantly impact the compound's efficacy and selectivity for various biological targets. For example:

ModificationEffect on Activity
Hydroxyl group at C7Increased antioxidant activity
Methyl substitution at C4Enhanced antibacterial properties
Fluorine substitution at C6Improved neuroprotective effects

Q & A

Q. What synthetic strategies are employed for synthesizing (3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone, and how can reaction conditions be optimized for yield?

Basic Research Focus
The synthesis of this compound typically involves coupling a 3,4-dihydroisoquinoline moiety with a piperidine-methanone scaffold. A common strategy is acetylation or acylation of tetrahydroisoquinoline precursors under anhydrous conditions, as seen in structurally related compounds (e.g., acetylation using acetic anhydride in pyridine under argon) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., CHCl₃/MeOH mixtures) improve solubility and reaction efficiency .
  • Catalyst use : Acidic or basic catalysts may accelerate coupling reactions.
  • Temperature control : Reflux conditions (e.g., 80°C) enhance reaction rates but require monitoring to avoid decomposition .
    Post-synthesis, purification via silica gel chromatography (e.g., MeOH/CH₂Cl₂ gradients) and characterization by NMR (to confirm conformer ratios) and HPLC (for purity assessment) are critical .

Q. How does structural modification of the isoquinoline and piperidine moieties influence NMDA receptor subtype selectivity, particularly for NR2B-containing receptors?

Advanced Research Focus
The compound acts as an NR2B-selective NMDA receptor antagonist, with selectivity driven by:

  • Isoquinoline substitution : Electron-donating groups (e.g., methoxy) at the 6,7-positions enhance binding affinity to the NR2B subunit’s allosteric site .
  • Piperidine flexibility : Conformational rigidity in the piperidine ring improves receptor subtype discrimination, as seen in SAR studies of benzoylpiperidine derivatives .
  • Methanone bridge : The ketone group facilitates hydrogen bonding with receptor residues (e.g., GluN1 subunit), as inferred from crystallographic data of related antagonists .
    Contradictions in binding data may arise from differences in assay conditions (e.g., pH, ion concentrations) or receptor subunit composition in heterologous expression systems .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Basic Research Focus

  • ¹H/¹³C NMR : Identifies conformers and confirms substituent positions. For example, split peaks in NMR spectra indicate slow interconversion of conformers in solution .
  • HPLC : Retention time and peak area (e.g., using C18 columns with methanol/sodium acetate buffers) assess purity (>95% required for pharmacological studies) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 230.3 g/mol) and detects synthetic byproducts .
  • X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s efficacy as an NMDA receptor antagonist, and how do data inconsistencies arise?

Advanced Research Focus

  • In vitro models :
    • Electrophysiology : Patch-clamp assays on HEK293 cells expressing recombinant NR1/NR2B receptors quantify IC₅₀ values .
    • Radioligand binding : Competition assays with [³H]ifenprodil validate NR2B selectivity .
  • In vivo models :
    • Rodent neuropathic pain models : Mechanical allodynia tests assess therapeutic potential .
    • Pharmacokinetics : Plasma half-life and blood-brain barrier penetration are measured via LC-MS/MS .
      Data inconsistencies may stem from:
  • Species differences : Rat vs. human receptor subtype expression profiles.
  • Tissue-specific metabolism : Liver enzyme activity alters compound bioavailability .

Q. What computational approaches are used to predict the binding affinity and interaction mechanisms of this compound with NMDA receptor subunits?

Advanced Research Focus

  • Molecular docking : Tools like AutoDock Vina model the compound’s orientation in the NR2B allosteric site, guided by crystallographic data (e.g., PDB 3QEL) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor interactions over time (e.g., 100-ns simulations in explicit solvent) .
  • Free energy calculations : MM-PBSA/GBSA methods estimate binding free energy, correlating with experimental IC₅₀ values .
  • Pharmacophore modeling : Identifies critical features (e.g., aromatic rings, hydrogen-bond acceptors) for NR2B selectivity .

Propiedades

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPZLTVOMQSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

115 g (0.34 mmol) of 2-[(1-phenylmethyl-4-piperidyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline are dissolved 1n 1 1 of acetic acid, 4 g of palladinized charcoal (10% palladium) are added and the mixture is subjected to a hydrogenation at 75° C. under 0.35 MPa.
Quantity
115 g
Type
reactant
Reaction Step One
[Compound]
Name
1n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared similarly to Preparation C, starting from 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and 1,2,3,4-tetrahydroisoquinoline, and was used directly in Example 13. This intermediate was characterised as the hydrochloride salt, m.p. 245°-247°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

115 g (0.34 mol) of 2-[(1-phenylmethyl-4-piperidyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline are dissolved in 1 l of acetic acid, 4 g of palladinized charcoal (10% palladium) are added and the mixture is subjected to a hydrogenation at 75° C. under 0.35 MPa.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

N-Trifluoroacetyl isonipecotic acid (2.56 g, 11.4 mmol), tetrahydroisoquinoline (1.82 g, 13.7 mmol), EDCI (2.63 g, 13.7 mmol), HOBT (1.85 g, 13.7 mmol) and triethylamine (1.38 g, 13.7 mmol) were stirred in dry dichloromethane (30 mL) at 25° C. for 6 h. The reaction was quenched with water and the aqueous phase was extracted with dichloromethane. The combined organic phase was dried over MgSO4 and purified by column chromatography (40/60 EtOAc/hexanes). The solid obtained was stirred with excess K2CO3 in MeOH at 25° C. overnight (16 h). After evaporation of MeOH, the residue was partitioned between dichloromethane and basic water. Evaporation of the organic phase gave pure product as a colorless solid (2.12 g, 76% for two steps). 1H NMR (CDCl3) (mixture of two rotamers) δ 7.23-7.16 (m, 4H), 4.73 (s, 1H), 4.67 (s, 1H), 3.83 (t, J=5.9 Hz, 1H), 3.74 (t, J=5.8 Hz, 1H), 3.21-3.16 (m, 2H), 2.92 (t, J=5.7 Hz, 1H), 2.85 (t, J=5.7 Hz, 1H), 2.76-2.67 (m, 3H), 2.29 (s, 1H), 1.80-1.73 (m, 4H); 13C NMR (CD3OD-CDCl3) δ 6 175.5, 175.3, 135.8, 135.1, 134.0, 133.8, 129.6, 129.3, 127.9, 127.6, 127.4, 127.3, 127.0, 48.2, 45.8, 45.4, 44.2, 41.4, 40.2, 39.6, 39.5, 30.5, 29.5, 29.4, 29.1; LRMS: m/z (relative intensity), 244 (M+, 37%), 188 (100%), 132 (74%); HRMS: calcd. for C15H19N2O 244.1576, found 244.1574. MP: 75-76° C.
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.